molecular formula C18H19FN2O5S B14954198 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B14954198
M. Wt: 394.4 g/mol
InChI Key: QRAKXWAFFRKWBD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzodioxole ring, an ethyl group, and a fluorophenylsulfonyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with ethylamine and 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile employed .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific interactions and effects can be leveraged for desired outcomes .

Properties

Molecular Formula

C18H19FN2O5S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide

InChI

InChI=1S/C18H19FN2O5S/c1-2-21(27(23,24)15-6-4-14(19)5-7-15)11-18(22)20-10-13-3-8-16-17(9-13)26-12-25-16/h3-9H,2,10-12H2,1H3,(H,20,22)

InChI Key

QRAKXWAFFRKWBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)F

solubility

55.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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